Biochemical Potency: Seclidemstat (IC50 13 nM) vs. CC-90011 (0.25 nM), ORY-1001 (<20 nM), and GSK2879552 (16 nM)
Seclidemstat exhibits an IC50 of 13 nM and Ki of 31 nM against LSD1 in cell-free biochemical assays, placing it in the low nanomolar potency range. In comparison, the reversible inhibitor pulrodemstat (CC-90011) shows an IC50 of 0.25 nM , the irreversible inhibitor iadademstat (ORY-1001) has an IC50 <20 nM , and the irreversible inhibitor GSK2879552 has an IC50 of 16 nM . While CC-90011 is approximately 50-fold more potent biochemically, seclidemstat's potency is comparable to that of other clinical-stage inhibitors.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM; Ki = 31 nM |
| Comparator Or Baseline | CC-90011: IC50 = 0.25 nM; ORY-1001: IC50 <20 nM; GSK2879552: IC50 = 16 nM |
| Quantified Difference | CC-90011 is ~52-fold more potent; ORY-1001 and GSK2879552 are within 2–3 fold of seclidemstat |
| Conditions | Cell-free biochemical assay with recombinant LSD1 protein |
Why This Matters
Biochemical IC50 establishes the intrinsic target engagement potency; researchers selecting an LSD1 inhibitor for in vitro studies can benchmark seclidemstat against other clinical candidates based on this metric.
